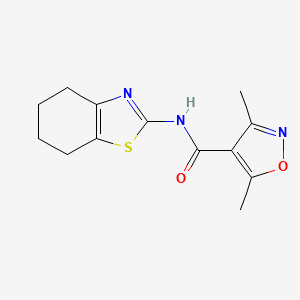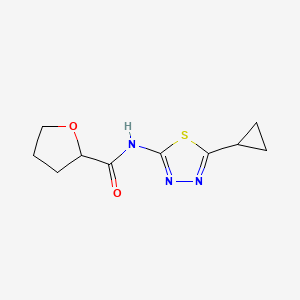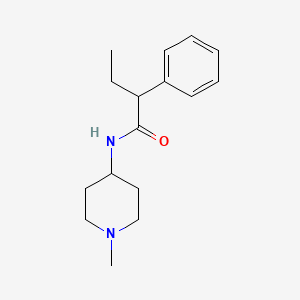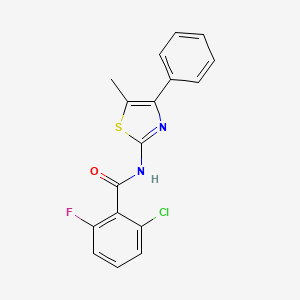![molecular formula C16H22N2O4S B4182329 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4182329.png)
1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(methylsulfonyl)piperazine
Vue d'ensemble
Description
"1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(methylsulfonyl)piperazine" is a complex organic molecule that features a piperazine backbone substituted with various functional groups, including a methylsulfonyl group and an acetyl group linked to an indenyl moiety through an ether linkage. This structural configuration suggests potential biological activity, making it a subject of interest in medicinal chemistry research.
Synthesis Analysis
While the specific compound "1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(methylsulfonyl)piperazine" has not been directly mentioned in the literature, similar compounds have been synthesized through multi-step synthetic routes involving nucleophilic substitution reactions, acylation, and sulfonylation processes. For instance, derivatives of 4-methyl piperazine have been synthesized by reacting N-methyl piperazine with various sulfonyl chlorides or acyl chlorides in the presence of base, indicating potential pathways that could be adapted for synthesizing the target compound (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized using spectroscopic techniques such as IR, NMR (both ^1H and ^13C), and mass spectrometry, along with X-ray crystallography for solid-state structure determination. These studies reveal details about the conformation of the piperazine ring, the spatial arrangement of substituents, and the overall 3D geometry of the molecule, which are critical for understanding the compound's reactivity and interaction with biological targets (Naveen et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives is influenced by the presence of functional groups that can undergo various chemical reactions, including nucleophilic substitution, acylation, and sulfonylation. These reactions are essential for the synthesis of targeted derivatives and for modifying the compound's properties for specific applications. The reactivity of the sulfonyl and acetyl groups, in particular, allows for further functionalization of the molecule (Khalid et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application and handling. These properties can be influenced by the compound's molecular structure, particularly the nature and position of its functional groups. X-ray crystallography studies provide insight into the crystal packing and intermolecular interactions, which can affect the compound's solubility and stability (Kumar et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-23(20,21)18-9-7-17(8-10-18)16(19)12-22-15-6-5-13-3-2-4-14(13)11-15/h5-6,11H,2-4,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLSXHKXLNVBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-butyryl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4182252.png)
![N-(2-furylmethyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182259.png)


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4182290.png)

![3-ethoxy-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4182313.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182322.png)


![1-[(2-isopropylphenoxy)acetyl]azepane](/img/structure/B4182342.png)

![methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4182358.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4182360.png)